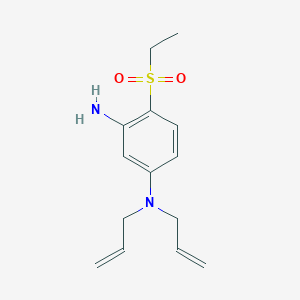

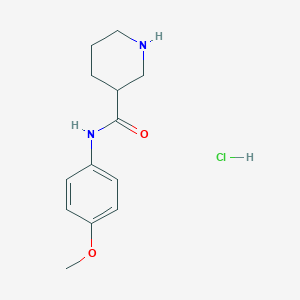

![molecular formula C11H19ClN4O B1398430 Clorhidrato de N,N-dietil-4,5,6,7-tetrahidro-1H-pirazolo[4,3-c]piridina-3-carboxamida CAS No. 1220017-83-3](/img/structure/B1398430.png)

Clorhidrato de N,N-dietil-4,5,6,7-tetrahidro-1H-pirazolo[4,3-c]piridina-3-carboxamida

Descripción general

Descripción

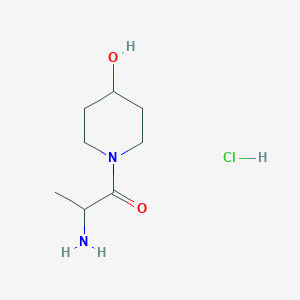

N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C11H19ClN4O and its molecular weight is 258.75 g/mol. The purity is usually 95%.

BenchChem offers high-quality N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de compuestos heterocíclicos

Este compuesto sirve como precursor en la síntesis de varios compuestos heterocíclicos. Debido a su similitud estructural con las bases púricas, es fundamental para crear análogos que pueden imitar las actividades biológicas .

Investigación biomédica

En los campos biomédicos, este compuesto se utiliza para desarrollar nuevos medicamentos. Su capacidad de unirse con varios objetivos biológicos permite a los investigadores explorar los potenciales terapéuticos contra diferentes enfermedades .

Estudios de actividad inhibitoria

El compuesto ha mostrado promesa en estudios de actividad inhibitoria. Se ha utilizado para probar contra ciertas enzimas o receptores, proporcionando datos valiosos sobre su eficacia y potencial como candidato a fármaco .

Desarrollo de agentes antibacterianos

La investigación indica que los derivados de este compuesto podrían ser efectivos como agentes antibacterianos. Los estudios de relación estructura-actividad (SAR) ayudan a comprender cómo los cambios en su estructura afectan las propiedades antibacterianas .

Análisis de propiedades químicas

Los científicos utilizan este compuesto para estudiar sus propiedades químicas, como el punto de fusión, el punto de ebullición y la densidad. Esta información es crucial para desarrollar nuevos compuestos con las características físicas y químicas deseadas .

Investigación y desarrollo avanzados

Debido a su alta pureza y propiedades químicas únicas, este compuesto se utiliza en investigación y desarrollo avanzados. Los investigadores aprovechan su versatilidad para crear soluciones innovadoras en varios campos científicos .

Mecanismo De Acción

Target of Action

The primary target of N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride is the coagulation factor Xa (fXa) in the blood coagulation cascade . Factor Xa is a trypsin-like serine protease that plays a crucial role in the conversion of prothrombin to thrombin, the final enzyme in the coagulation cascade responsible for fibrin clot formation .

Mode of Action

N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride: acts as a direct inhibitor of activated factor X (FXa) in the coagulation cascade . It binds to FXa with high affinity and selectivity, inhibiting its activity and thus preventing the conversion of prothrombin to thrombin . This results in a reduction of thrombin generation and an indirect inhibition of platelet aggregation .

Biochemical Pathways

The action of N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride affects the blood coagulation pathway . By inhibiting factor Xa, it disrupts the coagulation cascade, preventing the formation of thrombin and subsequent fibrin clot formation . This leads to a decrease in thrombosis, a condition where blood clots block blood vessels .

Pharmacokinetics

The pharmacokinetic properties of N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride are characterized by good bioavailability, low clearance, and a small volume of distribution . It has a low potential for drug-drug interactions . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion .

Result of Action

The molecular and cellular effects of N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride ’s action include a reduction in thrombin generation and an indirect inhibition of platelet aggregation . This leads to a decrease in thrombosis, thereby reducing the risk of conditions such as deep vein thrombosis (DVT) and pulmonary embolism .

Propiedades

IUPAC Name |

N,N-diethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O.ClH/c1-3-15(4-2)11(16)10-8-7-12-6-5-9(8)13-14-10;/h12H,3-7H2,1-2H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWQVZYYUPJYAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=NNC2=C1CNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220017-83-3 | |

| Record name | 1H-Pyrazolo[4,3-c]pyridine-3-carboxamide, N,N-diethyl-4,5,6,7-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220017-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1398347.png)

![1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride](/img/structure/B1398348.png)

![2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride](/img/structure/B1398350.png)

-methanone hydrochloride](/img/structure/B1398357.png)